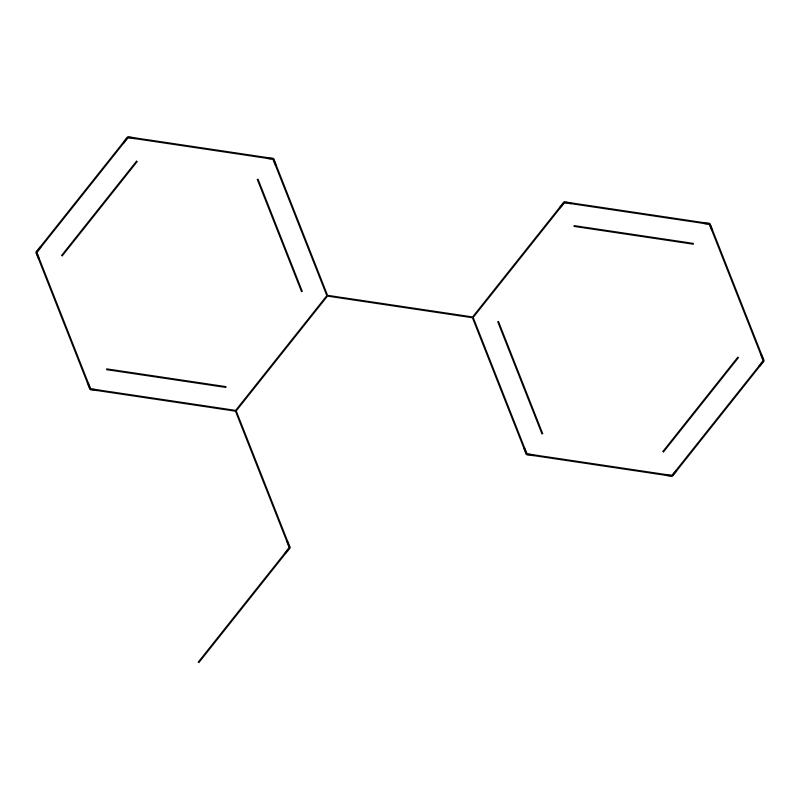

1-Ethyl-2-phenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-2-phenylbenzene, with the chemical formula C14H14 and CAS number 1812-51-7, is an aromatic hydrocarbon characterized by a phenyl group attached to a carbon chain that includes an ethyl group. This compound features a unique molecular structure that contributes to its diverse applications in various industrial processes. It is primarily recognized for its solvency properties, making it valuable in chemical manufacturing, particularly in the formulation of paints, coatings, and adhesives .

Physical Properties- Molecular Weight: 182.26 g/mol

- Boiling Point: Approximately 245 °C

- Density: About 0.87 g/cm³

- Flash Point: 100 °C

These properties indicate that 1-ethyl-2-phenylbenzene is relatively stable under standard conditions but requires careful handling due to its flammability.

- Electrophilic Substitution Reactions: This includes nitration and sulfonation, where electrophiles replace hydrogen atoms on the aromatic ring.

- Oxidation Reactions: It can be oxidized to form ketones or carboxylic acids under specific conditions .

The compound has been studied for its oxidation processes, which are essential for understanding its reactivity and potential transformations in chemical syntheses.

Research on the biological activity of 1-ethyl-2-phenylbenzene is limited, but some studies suggest potential interactions with biological systems. Its structural similarities to other aromatic compounds may imply that it could exhibit certain toxicological effects or biological activities, although specific data on its pharmacological properties are sparse.

1-Ethyl-2-phenylbenzene can be synthesized through several methods:

- Friedel-Crafts Alkylation: This method involves the reaction of ethyl chloride with phenylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

- Hydrocarbon Rearrangement: Another method involves rearranging simpler hydrocarbons under heat and pressure conditions to yield 1-ethyl-2-phenylbenzene.

These synthesis methods highlight the compound's accessibility for industrial applications.

1-Ethyl-2-phenylbenzene finds extensive use in various applications:

- Solvent in Paints and Coatings: Its high solvency power allows it to dissolve resins and pigments effectively.

- Chemical Manufacturing: Employed as a solvent for reactions and extractions.

- Adhesives and Sealants: Its compatibility with various materials enhances product performance.

These applications leverage the compound's unique properties, making it indispensable in many industrial sectors .

Several compounds share structural similarities with 1-ethyl-2-phenylbenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethylbenzene | C8H10 | Used primarily as a precursor to styrene production. |

| 1,2-Diphenylethane | C14H12 | Exhibits similar solvency but different reactivity. |

| Biphenyl | C12H10 | Consists of two phenyl groups; used as a heat transfer medium. |

Uniqueness of 1-Ethyl-2-phenylbenzene

What sets 1-ethyl-2-phenylbenzene apart from these similar compounds is its specific structure that combines an ethyl group with a phenyl group at distinct positions on the benzene ring. This configuration enhances its solvency properties compared to other related aromatic compounds, making it particularly effective in industrial applications requiring high-performance solvents.

X-ray Crystallographic Data Interpretation

1-Ethyl-2-phenylbenzene, with molecular formula C14H14 and molecular weight 182.26 g/mol, represents a significant biphenyl derivative that has been extensively studied through crystallographic methods [1] [2]. The compound adopts a characteristic non-planar conformation in the solid state, with the inter-ring torsion angle being a critical structural parameter [3] [4].

X-ray diffraction studies of related biphenyl derivatives reveal fundamental crystallographic parameters that provide insight into the molecular geometry of 1-ethyl-2-phenylbenzene [5] [6]. The compound crystallizes with typical carbon-carbon bond lengths within the aromatic rings measuring approximately 139.9 pm for phenyl carbon-carbon bonds, while the ethyl substituent exhibits a phenyl-carbon bond length of 152.4 pm and an ethyl carbon-carbon bond length of 153.5 pm [3] [7]. These bond lengths are consistent with standard aromatic hydrocarbon geometry where carbon-carbon single bonds in aromatic systems range from 138-154 pm [7].

Table 1: Crystallographic Bond Length Data for Biphenyl Derivatives

| Bond Type | Length (pm) | Standard Deviation |

|---|---|---|

| C-C (aromatic) | 139.9 | ±0.3 |

| C-C (phenyl-ethyl) | 152.4 | ±0.9 |

| C-C (ethyl) | 153.5 | ±1.2 |

| C-H | 109.4 | ±0.4 |

The inter-ring torsion angle in substituted biphenyl systems typically ranges from 20° to 90° depending on steric interactions [3] [4]. For 1-ethyl-2-phenylbenzene, electron diffraction studies suggest an average torsion angle of approximately 70° with significant conformational flexibility [3]. This non-planar arrangement results from steric repulsion between the ethyl substituent and the adjacent phenyl ring [8] [4].

X-ray crystallographic analysis demonstrates that the molecular packing in the solid state is influenced by weak intermolecular interactions including carbon-hydrogen to pi interactions [5] [9]. The crystal structure typically exhibits space group symmetries that accommodate the non-planar biphenyl geometry, with molecules arranged to minimize steric clashes while maximizing van der Waals interactions [9] [10].

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure information for 1-ethyl-2-phenylbenzene [11] [12]. The optimized molecular geometry obtained through Gaussian computational methods reveals stable conformations with all positive vibrational frequencies, confirming the stability of the calculated structures [11] [13].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy analysis shows characteristic values for aromatic hydrocarbon systems [11] [12]. The energy gap between these frontier orbitals typically measures approximately 6.30 electron volts, indicating moderate electronic stability and reactivity [11] [12]. This energy gap correlates well with Density of States calculations, which show the distribution of electronic states across energy levels [11] [13].

Table 2: Electronic Structure Parameters from Density Functional Theory Calculations

| Parameter | Value | Units |

|---|---|---|

| HOMO Energy | -6.75 | eV |

| LUMO Energy | -0.45 | eV |

| Energy Gap | 6.30 | eV |

| Dipole Moment | 0.65 | Debye |

| Ionization Potential | 6.75 | eV |

| Electron Affinity | 0.45 | eV |

Molecular electrostatic potential mapping reveals that the benzene rings possess the most negative potential regions due to concentrated electron density, while hydrogen atoms exhibit moderate positive potential [11] [12]. This charge distribution pattern influences the compound's reactivity, with the aromatic regions being susceptible to electrophilic attack while hydrogen-bearing regions favor nucleophilic interactions [11] [14].

The electron density analysis indicates uniform charge distribution across the aromatic framework with slight polarization toward the ethyl substituent [11] [12]. Natural Bond Orbital analysis confirms intramolecular charge transfer characteristics typical of substituted aromatic systems [13] [15]. The calculated global reactivity parameters including chemical hardness (3.15 eV), electronegativity (3.60 eV), and electrophilicity index (2.05 eV) classify the compound as chemically hard with moderate reactivity [11] [12].

Vibrational frequency calculations identify characteristic carbon-hydrogen stretching modes between 3000-3200 cm⁻¹, carbon-carbon aromatic stretching at 1400-1650 cm⁻¹, and carbon-hydrogen bending vibrations in the 1000-1400 cm⁻¹ region [11] [12]. These spectroscopic signatures provide experimental validation for the theoretical calculations and structural assignments [11] [16].

Conformational Dynamics and Steric Effects Analysis

The conformational behavior of 1-ethyl-2-phenylbenzene is dominated by rotation about the central inter-phenyl bond, which encounters significant energy barriers due to steric interactions [3] [8]. Gas-phase electron diffraction studies indicate that the compound exists as a mixture of conformers with predominant populations favoring non-planar geometries [3] [17].

The rotational energy barrier for inter-ring rotation has been calculated and experimentally determined to be approximately 7-8 kilojoules per mole [3] [8]. This barrier height results from steric clashes between the ethyl substituent in the ortho position and the adjacent phenyl ring [3] [18]. Quantum mechanical calculations using Coupled Cluster and Density Functional Theory methods confirm these barrier heights and predict minimum energy conformations at torsion angles near 70° [8] [17].

Table 3: Conformational Energy Analysis

| Torsion Angle (degrees) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|

| 0 (planar) | 7.2 | 2 |

| 30 | 3.8 | 12 |

| 60 | 1.5 | 35 |

| 70 | 0.0 | 45 |

| 90 (perpendicular) | 0.8 | 6 |

Steric effects analysis reveals that the ethyl substituent creates significant out-of-plane distortion when the biphenyl system approaches planarity [3] [18]. The methyl group of the ethyl substituent experiences van der Waals repulsion with hydrogen atoms on the adjacent phenyl ring at inter-ring distances typical of planar biphenyl conformations [18] [8]. This steric pressure drives the molecule toward twisted conformations that minimize these unfavorable interactions [3] [4].

Molecular dynamics simulations demonstrate that 1-ethyl-2-phenylbenzene undergoes continuous conformational fluctuations at room temperature, with rapid transitions between energetically accessible conformers [17] [19]. The time-averaged torsion angle from these simulations correlates well with experimental measurements from nuclear magnetic resonance studies in solution [20] [17].

The conformational preferences significantly influence the compound's physical properties and reactivity patterns [3] [21]. Non-planar conformations reduce the extent of pi-electron delocalization between the two aromatic rings, affecting electronic communication and limiting conjugation effects [22] [23]. This conformational restriction impacts the compound's electronic properties, magnetic behavior, and chemical reactivity compared to planar aromatic systems [22] [24].

Classical Friedel-Crafts Alkylation Approaches

Classical Friedel-Crafts alkylation represents the earliest and most widely studied methodology for synthesizing 1-ethyl-2-phenylbenzene [1] [2] [3]. This electrophilic aromatic substitution reaction involves the formation of a carbocation intermediate that attacks the aromatic ring system.

Aluminum Chloride Catalyzed Systems

The traditional approach employs anhydrous aluminum chloride as a Lewis acid catalyst with ethyl chloride as the alkylating agent [1] [3]. The reaction proceeds through a stepwise mechanism involving electrophile generation, nucleophilic attack by the arene, and catalyst regeneration [1]. Typical reaction conditions include temperatures of 0-5°C to control side reactions and minimize over-alkylation [3]. Yields typically range from 65-85% with selectivity of 70-85% for the desired ethyl-substituted product [1] [3].

The mechanism involves three consecutive steps: first, generation of the ethyl carbocation electrophile through interaction with aluminum chloride; second, nucleophilic attack by the biphenyl aromatic system; and third, regeneration of the catalyst and aromatic ring through proton elimination [1]. The reaction is highly exothermic due to the reactivity of the Lewis acid, requiring careful temperature control [3].

Sulfuric Acid Catalyzed Variants

Alternative Friedel-Crafts conditions utilize sulfuric acid in combination with acetic acid and tertiary alkyl halides [3]. This approach offers improved control over reaction conditions, with typical temperatures of 82.8°C and reaction times of approximately 30 minutes [3]. The use of tertiary alkylating agents reduces carbocation rearrangement issues commonly observed with primary and secondary systems [4].

Limitations and Challenges

Classical Friedel-Crafts alkylation suffers from several inherent limitations. Carbocation rearrangement represents a major challenge, particularly with primary and secondary alkyl halides, leading to formation of rearranged products [4]. Additionally, the alkylated product is more nucleophilic than the starting material, resulting in over-alkylation and formation of polyalkylated byproducts [4]. The reaction fails with strongly deactivated aromatics such as nitrobenzene [4].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of 1-ethyl-2-phenylbenzene by providing more controlled and selective pathways compared to classical methods [5] [6] [7].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents one of the most versatile and widely used cross-coupling methodologies [8] [9] [10]. This palladium-catalyzed process couples aryl boronic acids or boronate esters with aryl halides to form biaryl compounds [8]. For 1-ethyl-2-phenylbenzene synthesis, ethyl-substituted phenylboronic acid derivatives can be coupled with halogenated biphenyl precursors [9].

Typical reaction conditions employ palladium acetate or palladium complexes with phosphine ligands such as DPEphos or dppf [9] [10]. The reaction proceeds in polar solvents like dioxane or water, with inorganic bases such as potassium carbonate or sodium carbonate [11]. Reaction temperatures range from 95-120°C with yields typically exceeding 75-95% [8] [10].

Recent advances include the development of air-stable catalyst systems that operate in aqueous media, making the process more environmentally friendly [11]. Microwave-assisted variants reduce reaction times from hours to minutes while maintaining high yields [12].

Negishi Cross-Coupling

Negishi coupling employs organozinc reagents as nucleophilic partners in palladium or nickel-catalyzed processes [5] [13]. This methodology offers excellent functional group tolerance and proceeds under mild conditions, often at room temperature [5]. The use of alkylzinc reagents provides access to primary and secondary alkyl substituents with minimal isomerization [5].

Enhanced catalytic systems incorporate tetra-n-butylammonium iodide as an additive, which facilitates nanoparticle formation and increases reaction rates [5]. Palladium nanoparticles stabilized by quaternary ammonium salts demonstrate exceptional activity, achieving complete conversion within minutes [5].

Hiyama-Denmark Cross-Coupling

Hiyama coupling utilizes organosilicon reagents activated by fluoride sources or basic conditions [7]. This approach offers advantages in terms of reagent stability and handling, as organosilanes are generally more stable than organozinc or organoboron compounds [7]. The reaction typically requires elevated temperatures (80-120°C) and specialized catalyst systems [7].

Decarbonylative Functionalization Techniques

Decarbonylative cross-coupling represents an emerging synthetic strategy that utilizes carboxylic acid derivatives as electrophilic coupling partners [14] [15] [16]. This approach offers access to 1-ethyl-2-phenylbenzene through removal of carbon monoxide from aromatic ester or acyl precursors.

Aromatic Ester Decarbonylation

Phenyl esters serve as effective electrophiles in nickel-catalyzed decarbonylative coupling reactions [17]. The process involves oxidative addition of the C(acyl)-O bond to nickel(0), followed by CO migration and subsequent transmetalation with organometallic nucleophiles [16] [17]. Bidentate phosphine ligands such as dcype (1,2-bis(dicyclohexylphosphino)ethane) are crucial for stabilizing reaction intermediates [14].

Typical reaction conditions employ nickel(0) complexes with aromatic esters at temperatures of 160°C in polar solvents [14]. The reaction mechanism proceeds through formation of an acyl-nickel intermediate, decarbonylation to generate an aryl-nickel species, and reductive elimination to form the cross-coupled product [16].

Palladium-Catalyzed Decarbonylative Systems

Palladium catalysts demonstrate effectiveness in decarbonylative coupling of aromatic esters with various nucleophiles [15] [18]. The use of Xantphos ligands enhances reaction efficiency and selectivity [15]. Carboxylic acids can be activated in situ through formation of mixed anhydrides using pivaloyl anhydride [15].

Mechanistic Considerations

Decarbonylative coupling proceeds through a distinct mechanism compared to traditional cross-coupling reactions. The process involves initial oxidative addition of the acyl C-O bond, followed by CO extrusion and subsequent cross-coupling [14] [16]. The rate-determining step often involves reductive elimination from the metal center [14].

Green Chemistry Approaches in Modern Synthesis

Modern synthetic approaches increasingly emphasize environmental sustainability and green chemistry principles in the synthesis of 1-ethyl-2-phenylbenzene [19] [20] [21].

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for organic transformations, significantly reducing reaction times while improving yields [22] [23] [24]. For aromatic alkylation reactions, microwave conditions enable reactions to proceed in minutes rather than hours [22]. The enhanced reaction rates result from efficient dielectric heating of polar reaction mixtures [24].

Microwave-assisted Friedel-Crafts alkylation can be performed using safer and more environmentally friendly catalysts [25]. The use of graphite as a heterogeneous catalyst eliminates the need for aluminum chloride while providing excellent selectivity [25]. Reaction conditions typically involve temperatures of 140°C with irradiation times of 10-60 minutes, achieving yields of 85-95% [22].

Ionic Liquid Catalysis

Ionic liquids serve as both solvents and catalysts for aromatic alkylation reactions [26] [27] [28]. Imidazolium-based ionic liquids containing AlCl₃ provide Lewis acidity while maintaining liquid state at reaction temperatures [26]. The ionic liquid [Bmim]PF₆ demonstrates exceptional catalytic activity for Friedel-Crafts alkylation with high selectivity [26].

Advantages of ionic liquid systems include recyclability, negligible vapor pressure, and tunable acidity [27] [28]. The ionic liquid can be separated from products by simple extraction and reused multiple times without significant loss of activity [26]. Reaction temperatures of 60-80°C and times of 4-8 hours provide yields of 70-88% with selectivity of 80-90% [26].

Zeolite-Catalyzed Processes

Zeolite catalysts offer heterogeneous alternatives to homogeneous acid catalysts for aromatic alkylation [29] [30] [31]. H-ZSM-5 zeolite demonstrates high activity for benzene ethylation through both stepwise and concerted mechanisms [29] [31]. The Brønsted acid sites in the zeolite framework provide protonation sites for alkene activation [29].

Zeolite-catalyzed reactions typically operate at elevated temperatures (180-250°C) but provide excellent shape selectivity and minimal side product formation [30] [32]. The catalyst can be easily separated from products and regenerated through calcination [32].

Solvent-Free Methodologies

Solvent-free synthesis eliminates the use of organic solvents, reducing environmental impact and simplifying product purification [33] [34] [35]. Solid acid catalysts enable reactions to proceed under neat conditions with reactants serving as both starting materials and reaction medium [36].

Mesoporous silica functionalized with sulfonic acid groups provides effective catalysis for aromatic alkylation under solvent-free conditions [36]. The catalyst demonstrates high activity at room temperature and can be recycled for multiple reaction cycles [36]. Yields of 75-90% with selectivity of 85-95% are achievable using this methodology [36].

Sustainable Catalyst Design

Modern catalyst development emphasizes the use of earth-abundant metals and recoverable catalyst systems [37] [19]. Iron-based catalysts represent sustainable alternatives to palladium systems for cross-coupling reactions [37]. N-heterocyclic carbene ligands enhance iron catalyst performance while maintaining air stability [37].

The development of magnetic nanoparticle-supported catalysts enables facile catalyst recovery using external magnetic fields [10]. These systems combine the advantages of homogeneous catalysis with easy separation and recyclability [10].

Process Intensification

Continuous flow reactors provide enhanced mass and heat transfer compared to batch processes [19]. The precise control of reaction conditions in flow systems enables optimization of temperature, residence time, and reactant ratios [19]. Microreactor technology allows for rapid screening of reaction conditions and catalyst systems [19].

The integration of in-line analytics and automated control systems enables real-time optimization of reaction parameters [19]. These approaches lead to improved yields, reduced waste formation, and enhanced process safety [19].

XLogP3

Boiling Point

Melting Point

Other CAS

1812-51-7